1,4-Difluoro-2-(trichloromethyl)benzene
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Overview
Description
1,4-Difluoro-2-(trichloromethyl)benzene is an organic compound with the molecular formula C7H3Cl3F2 and a molecular weight of 231.46 g/mol . This compound is characterized by the presence of two fluorine atoms and a trichloromethyl group attached to a benzene ring. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1,4-Difluoro-2-(trichloromethyl)benzene typically involves the fluorination of 1,4-dichloro-2-(trifluoromethyl)benzene. The reaction conditions often include the use of hydrogen fluoride in the presence of a catalyst such as antimony pentachloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Difluoro-2-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and trichloromethyl) on the benzene ring.
Oxidation and Reduction:
Reagents and Conditions: Common reagents used in these reactions include nucleophiles like sodium methoxide and bases like potassium tert-butoxide.
Scientific Research Applications
1,4-Difluoro-2-(trichloromethyl)benzene is utilized in various scientific research applications:
Mechanism of Action
The mechanism by which 1,4-Difluoro-2-(trichloromethyl)benzene exerts its effects is primarily through its interactions with molecular targets in biochemical pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various enzymes and proteins . These interactions can modulate the activity of target proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
1,4-Difluoro-2-(trichloromethyl)benzene can be compared with other similar compounds, such as:
1,4-Dichloro-2-(trifluoromethyl)benzene: This compound has chlorine atoms instead of fluorine, leading to different reactivity and applications.
1,4-Difluorobenzene: Lacks the trichloromethyl group, making it less reactive in certain substitution reactions.
1,4-Bis(trichloromethyl)benzene: Contains two trichloromethyl groups, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of fluorine and trichloromethyl groups, which confer specific reactivity and interaction capabilities that are valuable in both research and industrial applications.
Properties
CAS No. |
847744-21-2 |
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Molecular Formula |
C7H3Cl3F2 |
Molecular Weight |
231.4 g/mol |
IUPAC Name |
1,4-difluoro-2-(trichloromethyl)benzene |
InChI |
InChI=1S/C7H3Cl3F2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H |
InChI Key |
DQJUBNZQEHUYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(Cl)(Cl)Cl)F |
Origin of Product |
United States |
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